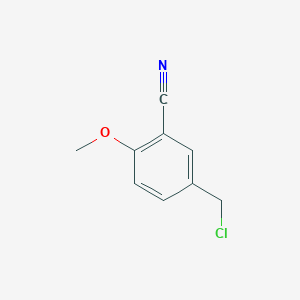

5-(Chloromethyl)-2-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQELMAMWVOZOMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629445 | |

| Record name | 5-(Chloromethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109418-87-3 | |

| Record name | 5-(Chloromethyl)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 5 Chloromethyl 2 Methoxybenzonitrile

Reactions Involving the Electrophilic Chloromethyl Moiety

The carbon atom of the chloromethyl group is electrophilic and readily undergoes reactions with a wide array of nucleophiles. This allows for the introduction of the 4-cyano-3-methoxybenzyl moiety into various molecular structures.

Nucleophilic substitution is the most common reaction pathway for 5-(Chloromethyl)-2-methoxybenzonitrile. These reactions typically proceed via an SN2 mechanism, which is favored by the presence of the electron-withdrawing cyano group on the benzene (B151609) ring. asianpubs.org The general mechanism involves the attack of a nucleophile on the benzylic carbon, leading to the displacement of the chloride leaving group.

5-(Chloromethyl)-2-methoxybenzonitrile reacts with oxygen-based nucleophiles such as alkoxides and phenoxides to form ethers. The reaction with phenols, in particular, is a well-established method for synthesizing diaryl ethers. asianpubs.orgnih.gov Typically, the reaction is carried out in the presence of a weak base, like potassium carbonate, which deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide ion in situ. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is often used to facilitate the reaction. asianpubs.org

The reaction proceeds smoothly under these conditions, often resulting in high yields of the corresponding 2-(aryloxymethyl)benzonitrile derivatives. asianpubs.org This method is advantageous as it avoids harsh conditions and the use of more expensive reagents like 2-cyanobenzyl bromide. asianpubs.org

| Nucleophile (Phenol) | Base | Solvent | Temperature | Product | Yield (%) | Reference |

| Phenol | K₂CO₃ | DMF | 80 °C | 2-Methoxy-5-(phenoxymethyl)benzonitrile | >95 | asianpubs.org |

| 4-Methylphenol | K₂CO₃ | DMF | 80 °C | 2-Methoxy-5-((p-tolyloxy)methyl)benzonitrile | >95 | asianpubs.org |

| 4-Methoxyphenol | K₂CO₃ | DMF | 80 °C | 2-Methoxy-5-((4-methoxyphenoxy)methyl)benzonitrile | >95 | asianpubs.org |

| 4-Chlorophenol | K₂CO₃ | DMF | 80 °C | 5-((4-Chlorophenoxy)methyl)-2-methoxybenzonitrile | >95 | asianpubs.org |

The electrophilic chloromethyl group readily reacts with various nitrogen nucleophiles, including primary and secondary amines, as well as imide anions. A prominent example is the Gabriel synthesis, where the phthalimide (B116566) anion serves as an ammonia (B1221849) surrogate to produce primary amines after a subsequent hydrolysis step. derpharmachemica.com The reaction of a chloromethyl compound with potassium phthalimide in a solvent like DMF is a standard procedure for forming N-alkylated phthalimides. derpharmachemica.comresearchgate.net This transformation is crucial for the synthesis of various biologically active molecules and chiral building blocks. derpharmachemica.comnih.gov

The reaction with primary or secondary amines yields the corresponding N-benzylated amines. These reactions are fundamental in the construction of more complex nitrogen-containing compounds.

| Nucleophile | Base/Conditions | Solvent | Product | Application | Reference |

| Potassium Phthalimide | Heating | DMF | 2-(4-Cyano-3-methoxybenzyl)isoindoline-1,3-dione | Precursor for primary amines | derpharmachemica.com |

| Primary Amine (R-NH₂) | Base (e.g., Et₃N) | Acetonitrile | N-(4-Cyano-3-methoxybenzyl)-R-amine | Synthesis of secondary amines | rsc.org |

| Secondary Amine (R₂NH) | Base (e.g., K₂CO₃) | DMF | N-(4-Cyano-3-methoxybenzyl)-R₂-amine | Synthesis of tertiary amines |

The alkylation of thiols (thioetherification) is a common and efficient method for the synthesis of thioethers (sulfides). jmaterenvironsci.comrsc.org 5-(Chloromethyl)-2-methoxybenzonitrile can act as an effective alkylating agent for both aliphatic and aromatic thiols. The reaction is typically performed in the presence of a base, such as potassium carbonate or triethylamine, which deprotonates the thiol to form the highly nucleophilic thiolate anion. jmaterenvironsci.com This process can be conducted in various solvents, including environmentally benign mediums like water. jmaterenvironsci.com

While less common, selenium nucleophiles (selenols) are expected to react in a similar manner to their sulfur counterparts due to their analogous chemical properties, yielding selenoethers.

| Nucleophile | Base | Solvent | Product | Reaction Type | Reference |

| Thiophenol | K₂CO₃ | Water | (4-Cyano-3-methoxybenzyl)(phenyl)sulfane | S-Alkylation | jmaterenvironsci.com |

| Alkanethiol (R-SH) | Et₃N | Water | (4-Cyano-3-methoxybenzyl)(alkyl)sulfane | S-Alkylation | jmaterenvironsci.com |

| Selenophenol | K₂CO₃ | DMF | (4-Cyano-3-methoxybenzyl)(phenyl)selane | Se-Alkylation | Analogous to jmaterenvironsci.com |

The formation of carbon-carbon bonds can be achieved by reacting 5-(Chloromethyl)-2-methoxybenzonitrile with various carbon-based nucleophiles. Examples include enolates derived from β-dicarbonyl compounds, organometallic reagents, or electron-rich aromatic rings in Friedel-Crafts alkylation reactions.

In a Friedel-Crafts type reaction, 5-(Chloromethyl)-2-methoxybenzonitrile can alkylate an aromatic compound like benzene or toluene (B28343) in the presence of a Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a diarylmethane derivative. Additionally, soft carbon nucleophiles, such as the enolate of diethyl malonate, can displace the chloride to form a new C-C bond, providing a route to substituted carboxylic acid derivatives after subsequent hydrolysis and decarboxylation.

The dual functionality of molecules derived from 5-(Chloromethyl)-2-methoxybenzonitrile makes it a valuable substrate for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. Isoindolinones are a particularly important class of heterocycles that can be synthesized through pathways involving this type of reactivity. nih.govrsc.orgnih.gov

For instance, a cascade reaction can be initiated by the reaction of a 2-acylbenzonitrile with a compound containing a chloromethyl group. nih.govresearchgate.net In a related synthetic strategy, a nucleophile can be introduced at another position on a molecule containing the 4-cyano-3-methoxybenzyl chloride moiety. This nucleophile can then undergo an intramolecular SN2 reaction, attacking the electrophilic benzylic carbon and displacing the chloride to form a new ring. This strategy is a powerful tool for constructing complex polycyclic structures that are often found in natural products and pharmaceutically active compounds. nih.govrsc.org

An example is the synthesis of 3,3-dialkylated isoindolin-1-ones from ortho-carbonyl-substituted benzonitriles and ((chloromethyl)sulfonyl)benzenes. nih.gov The reaction cascade involves initial C-C bond formation followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl group, and subsequent steps lead to the final heterocyclic product.

Coupling Reactions and Polymerization Initiation

The chloromethyl group, being a benzylic halide, is a key site for reactivity, particularly in carbon-carbon bond-forming cross-coupling reactions. Benzylic chlorides are known to be effective electrophilic partners in various transition-metal-catalyzed reactions. nih.govresearchgate.net

Coupling Reactions: Diarylmethane derivatives, which are important structural motifs, can be synthesized using Suzuki-Miyaura coupling reactions with benzylic chlorides. rsc.org This approach is often preferred over traditional Friedel-Crafts reactions, which can suffer from rearrangement and reactivity issues. rsc.org Other notable coupling reactions include:

Negishi Coupling: Benzylic zinc reagents can be coupled with aryl and heteroaryl bromides or chlorides in a cobalt-catalyzed reaction. This method is tolerant of various functional groups, including nitriles and esters. rsc.org

Kumada Coupling: Iron complexes can catalyze the cross-coupling of organomagnesium reagents (Grignard reagents) with a range of electrophiles, including benzylic chlorides. researchgate.net

Reductive Cross-Coupling: Nickel-catalyzed reductive coupling between benzyl (B1604629) chlorides and partners like vinyl bromides or acid chlorides provides access to complex molecular architectures under mild conditions. organic-chemistry.org

These reactions typically involve the oxidative addition of the benzylic chloride to a low-valent transition metal catalyst, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.

Below is a summary of potential coupling reactions involving the chloromethyl group.

| Coupling Reaction | Nucleophilic Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Diarylmethane derivative |

| Negishi | Organozinc Halide | Co or Pd catalyst | Diarylmethane derivative |

| Kumada-Corriu-Tamao | Grignard Reagent (ArMgX) | Fe or Ni catalyst | Diarylmethane derivative |

Polymerization Initiation: Benzylic halides are well-established initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In this process, a transition metal complex (commonly copper-based) reversibly activates the carbon-chlorine bond. This generates a radical species that can initiate the polymerization of vinyl monomers. The reversible nature of the activation/deactivation cycle allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights and low dispersity. The presence of the nitrile and methoxy (B1213986) groups on the aromatic ring of 5-(Chloromethyl)-2-methoxybenzonitrile could influence the initiator's electronic properties and reactivity.

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. It can undergo addition, reduction, oxidation (via hydrolysis), and cycloaddition reactions.

Nucleophilic Addition Reactions (e.g., Grignard Reagents for Ketone/Imine Formation)

Grignard reagents (R-MgX) are potent nucleophiles that readily attack the electrophilic carbon of a nitrile. organicchemistrytutor.comdoubtnut.com The initial nucleophilic addition breaks one of the pi bonds of the nitrile, forming a resonance-stabilized magnesium salt of an imine. ucalgary.ca This intermediate is stable and does not react further with another equivalent of the Grignard reagent because the negative charge on the nitrogen prevents a second nucleophilic attack. chemistrysteps.comyoutube.com

Upon aqueous acidic workup, this imine salt is hydrolyzed. The mechanism involves protonation of the nitrogen, followed by the addition of water to the imine carbon. Subsequent proton transfers and elimination of ammonia yield the final ketone product. ucalgary.cayoutube.commasterorganicchemistry.com

However, a significant challenge in the reaction of a Grignard reagent with 5-(Chloromethyl)-2-methoxybenzonitrile is the presence of the reactive chloromethyl group. As a benzylic halide, this group is also an excellent electrophile and will react with the Grignard reagent in a competing Sₙ2-type coupling reaction. Therefore, the addition of a Grignard reagent would likely result in a mixture of products: the desired ketone from attack at the nitrile and a coupled product from attack at the chloromethyl carbon. This lack of chemoselectivity complicates the synthetic utility of this specific reaction.

Reduction Reactions to Form Primary Amines

The nitrile group can be fully reduced to a primary amine (-CH₂NH₂) using strong reducing agents. The most common and effective reagent for this transformation is Lithium Aluminium Hydride (LiAlH₄). chemguide.co.ukmasterorganicchemistry.comucalgary.ca The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup. ucalgary.cachemistrysteps.com

The mechanism involves two successive nucleophilic additions of hydride ions (H⁻) from LiAlH₄. jove.com

The first hydride attacks the nitrile carbon, forming an imine anion intermediate. jove.com

A second hydride attacks the imine carbon, generating a dianion. jove.com

The subsequent addition of water during workup protonates the nitrogen twice to yield the primary amine. chemistrysteps.com

It is important to note that LiAlH₄ is a powerful, non-selective reducing agent and will also reduce the chloromethyl group to a methyl group. Therefore, treatment of 5-(Chloromethyl)-2-methoxybenzonitrile with LiAlH₄ would be expected to produce 5-methyl-2-methoxybenzylamine. Catalytic hydrogenation (H₂ over a metal catalyst like Pd, Pt, or Ni) can also be used to reduce nitriles to primary amines. chemguide.co.ukucalgary.ca

Cycloaddition Reactions (e.g., Formation of Heterocycles via Nitrile Oxides)

While the C≡N triple bond is generally a reluctant participant in cycloaddition reactions compared to C≡C bonds, it can act as a dipolarophile in [3+2] cycloaddition reactions with highly reactive 1,3-dipoles. nih.gov Nitrile oxides (R-C≡N⁺-O⁻) and nitrile sulfides are examples of such 1,3-dipoles used for the synthesis of five-membered heterocycles. rsc.orgresearchgate.net

For instance, reacting 5-(Chloromethyl)-2-methoxybenzonitrile with a separately generated nitrile oxide, such as benzonitrile (B105546) oxide, would lead to the formation of a 1,2,4-oxadiazole (B8745197) derivative. In this reaction, the 1,3-dipole adds across the pi system of the nitrile group in a concerted fashion to form the stable heterocyclic ring. Such reactions are a powerful tool for constructing complex, nitrogen- and oxygen-containing ring systems.

Hydrolysis and Amidation Pathways

The hydrolysis of nitriles is a fundamental reaction that proceeds in either acidic or basic conditions to yield a carboxylic acid, typically via an amide intermediate. byjus.comlibretexts.orgweebly.com The reaction with water alone is extremely slow and requires heating with a strong acid or base. stackexchange.com

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the nitrile nitrogen is first protonated. jove.comrsc.org This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.org A series of proton transfers results in the formation of an amide intermediate. jove.com Under the reaction conditions, the amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. masterorganicchemistry.comlibretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the highly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon. libretexts.orgpearson.com Protonation of the resulting anion by water yields an imidic acid, which tautomerizes to the more stable amide intermediate. chemistrysteps.com Continued hydrolysis of the amide under basic conditions involves nucleophilic acyl substitution, leading to the formation of a carboxylate salt and ammonia gas. byjus.comlibretexts.org To obtain the free carboxylic acid, a final acidification step is required to protonate the carboxylate. libretexts.org

Under controlled and milder conditions, it is sometimes possible to stop the hydrolysis at the amide stage. stackexchange.com

Mechanistic Studies of Key Transformations of 5-(Chloromethyl)-2-methoxybenzonitrile

Kinetic Investigations of Reaction Rates

A comprehensive search for kinetic data, such as reaction rate constants, activation energies, or Arrhenius parameters for reactions involving 5-(Chloromethyl)-2-methoxybenzonitrile, yielded no specific results. Kinetic studies are crucial for elucidating reaction mechanisms. By measuring how the rate of a reaction changes with the concentration of reactants, chemists can infer the molecularity of the rate-determining step. For instance, a reaction rate that is dependent on the concentration of both the substrate and the nucleophile would suggest an SN2 mechanism. Conversely, a rate that is only dependent on the substrate concentration would point towards an SN1 pathway, which involves the formation of a carbocation intermediate in the rate-limiting step. The absence of such fundamental kinetic data for 5-(Chloromethyl)-2-methoxybenzonitrile means that any discussion of its reaction rates would be purely speculative.

Interactive Data Table: Hypothetical Kinetic Parameters for Nucleophilic Substitution

Lacking experimental data, the following table is presented for illustrative purposes to show how such data would be typically organized. The values are hypothetical and not based on actual measurements for 5-(Chloromethyl)-2-methoxybenzonitrile.

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Reaction Order |

| Hydroxide | Water | 25 | Data not available | Data not available |

| Cyanide | DMSO | 25 | Data not available | Data not available |

| Azide (B81097) | Acetone | 25 | Data not available | Data not available |

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount for a complete understanding of a reaction mechanism. In the case of 5-(Chloromethyl)-2-methoxybenzonitrile, reactions could potentially proceed through carbocationic or radical intermediates. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and computational chemistry are often employed to detect and study these transient species. However, no published studies were found that specifically applied these methods to investigate the intermediates formed during the transformations of 5-(Chloromethyl)-2-methoxybenzonitrile. The stability of a potential benzylic carbocation, influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group, would be a key factor in its reaction pathways, but this has not been experimentally or computationally explored in the available literature.

Stereochemical Aspects of Reactivity

Stereochemistry provides critical insights into reaction mechanisms. For reactions occurring at a chiral center, an SN2 reaction typically proceeds with an inversion of configuration, while an SN1 reaction often leads to a racemic mixture. Although the chloromethyl group of 5-(Chloromethyl)-2-methoxybenzonitrile is prochiral, meaning it could become a stereocenter upon substitution with an appropriate nucleophile if one of the methylene (B1212753) protons were substituted, there is no information available on stereoselective or stereospecific reactions involving this compound. Studies involving chiral nucleophiles or catalysts that could induce stereoselectivity in reactions with 5-(Chloromethyl)-2-methoxybenzonitrile have not been reported.

Derivatives and Structural Modifications of 5 Chloromethyl 2 Methoxybenzonitrile

Design and Synthesis of Analogs with Varied Substituents

The generation of analogs through substituent variation is a cornerstone of medicinal chemistry and materials science. For 5-(Chloromethyl)-2-methoxybenzonitrile, this involves the independent or combined alteration of its key functional groups to fine-tune its steric, electronic, and physicochemical properties.

The benzylic chloride of 5-(Chloromethyl)-2-methoxybenzonitrile is a reactive leaving group, making it an ideal substrate for nucleophilic substitution reactions, particularly for halogen exchange. The Finkelstein reaction is a classic and highly effective method for this transformation, typically involving the treatment of an alkyl chloride with an alkali metal iodide or bromide in a suitable solvent like acetone. wikipedia.orgbyjus.com This reaction is an equilibrium process that can be driven to completion by taking advantage of the poor solubility of the newly formed sodium chloride in acetone, causing it to precipitate out of the solution. byjus.comlscollege.ac.in This allows for the efficient synthesis of the corresponding iodo and bromo analogs, which can exhibit different reactivity profiles in subsequent synthetic steps. For instance, the resulting 5-(Iodomethyl)-2-methoxybenzonitrile is often a more reactive alkylating agent than its chloro counterpart due to iodide being a better leaving group.

| Starting Material | Reagent | Solvent | Product | Reaction Type |

| 5-(Chloromethyl)-2-methoxybenzonitrile | Sodium Iodide (NaI) | Acetone | 5-(Iodomethyl)-2-methoxybenzonitrile | Finkelstein Reaction |

| 5-(Chloromethyl)-2-methoxybenzonitrile | Sodium Bromide (NaBr) | Acetone | 5-(Bromomethyl)-2-methoxybenzonitrile | Finkelstein Reaction |

| 5-(Chloromethyl)-2-methoxybenzonitrile | Potassium Fluoride (KF) | DMF, Ethylene Glycol | 5-(Fluoromethyl)-2-methoxybenzonitrile | Halogen Exchange |

Modification of the 2-methoxy group typically requires a two-step process. The first step is the cleavage of the methyl ether to yield the corresponding phenol (B47542), 5-(chloromethyl)-2-hydroxybenzonitrile. This demethylation can be achieved using various reagents, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) being a common and effective method.

Once the phenolic intermediate is obtained, a wide range of new ether linkages can be introduced via the Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide anion. This highly nucleophilic phenoxide can then be reacted with various alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) to form new O-alkylated or O-arylated derivatives. This strategy allows for the introduction of diverse functionalities, including longer alkyl chains, branched groups, or benzylic moieties, thereby systematically altering the lipophilicity and steric profile of the molecule. researchgate.net

| Intermediate | Reagent 1 (Base) | Reagent 2 (Alkylating Agent) | Product |

| 5-(Chloromethyl)-2-hydroxybenzonitrile | K₂CO₃ | Ethyl Iodide (CH₃CH₂I) | 5-(Chloromethyl)-2-ethoxybenzonitrile |

| 5-(Chloromethyl)-2-hydroxybenzonitrile | NaH | Benzyl Bromide (BnBr) | 5-(Chloromethyl)-2-(benzyloxy)benzonitrile |

| 5-(Chloromethyl)-2-hydroxybenzonitrile | K₂CO₃ | Propargyl Bromide | 5-(Chloromethyl)-2-(prop-2-yn-1-yloxy)benzonitrile |

The nitrile group is a highly versatile functional group that can be converted into several other important chemical moieties. ebsco.com Its transformations are fundamental in organic synthesis for creating amines, carboxylic acids, and ketones. libretexts.orglibretexts.org

One of the most common reactions is hydrolysis, which converts the nitrile into a carboxylic acid under either acidic or basic conditions, typically proceeding through an amide intermediate. ebsco.comlibretexts.org Another key transformation is the reduction of the nitrile to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Furthermore, the electrophilic carbon of the nitrile is susceptible to attack by organometallic nucleophiles, such as Grignard reagents, which, after aqueous workup, yield ketones. libretexts.org

A particularly significant transformation is the [3+2] cycloaddition reaction between the nitrile and an azide (B81097), most commonly sodium azide, to form a tetrazole ring. mdpi.com This reaction is a powerful method for converting a linear nitrile functionality into a five-membered aromatic heterocycle, which is a well-known bioisostere for a carboxylic acid group in medicinal chemistry. nih.govdntb.gov.ua

| Starting Material | Reagent(s) | Resulting Functional Group | Product Name |

| 5-(Chloromethyl)-2-methoxybenzonitrile | H₂SO₄ (aq), Heat | Carboxylic Acid | 5-(Chloromethyl)-2-methoxybenzoic acid |

| 5-(Chloromethyl)-2-methoxybenzonitrile | 1. LiAlH₄; 2. H₂O | Primary Amine | (4-Cyano-3-methoxyphenyl)methanaminium |

| 5-(Chloromethyl)-2-methoxybenzonitrile | 1. CH₃MgBr; 2. H₃O⁺ | Ketone | 1-(5-(Chloromethyl)-2-methoxyphenyl)ethan-1-one |

| 5-(Chloromethyl)-2-methoxybenzonitrile | Sodium Azide (NaN₃), NH₄Cl | Tetrazole | 5-(5-(Chloromethyl)-2-methoxyphenyl)-1H-tetrazole |

Synthesis of Complex Heterocyclic Systems Utilizing 5-(Chloromethyl)-2-methoxybenzonitrile as a Building Block

The presence of two distinct reactive sites makes 5-(Chloromethyl)-2-methoxybenzonitrile an excellent precursor for the synthesis of fused and substituted heterocyclic systems. The chloromethyl group serves as an electrophilic handle for alkylation and subsequent cyclization reactions.

The construction of nitrogen-containing heterocycles is a major focus of synthetic chemistry due to their prevalence in pharmaceuticals and biologically active compounds. clockss.org The chloromethyl group readily reacts with nitrogen nucleophiles, initiating sequences that lead to ring formation.

Imidazoles : Synthesis can be achieved by reacting 5-(chloromethyl)-2-methoxybenzonitrile with amidines. The initial N-alkylation of the amidine is followed by intramolecular cyclization and elimination to form the imidazole (B134444) ring. researchgate.net

Triazoles : 1,2,3-Triazoles can be formed by first converting the chloromethyl group to an azidomethyl group via substitution with sodium azide. The resulting azide can then undergo a [3+2] cycloaddition with an alkyne (a Huisgen cycloaddition).

Oxadiazoles : To synthesize 1,3,4-oxadiazoles, the nitrile group can be hydrolyzed to a carboxylic acid, which is then converted to a hydrazide. The hydrazide can be cyclized with various one-carbon synthons, such as triethyl orthoformate, to yield the oxadiazole ring.

Pyrimidines : The synthesis of pyrimidines can be approached by reacting the starting material with a nucleophile that contains a pre-formed portion of the pyrimidine (B1678525) ring, or by transforming one of the functional groups into a component suitable for a classical pyrimidine synthesis, such as the Biginelli reaction. nih.gov For example, the nitrile can be reduced to the benzylamine, which is then condensed with a β-dicarbonyl compound and an aldehyde.

Oxygen-containing heterocycles are also significant targets in organic synthesis. nih.govorganic-chemistry.org

Oxazoles : The chloromethyl group can be used to alkylate the nitrogen of a primary amide. The resulting N-substituted amide can then undergo intramolecular cyclization, often promoted by a dehydrating agent like phosphorus oxychloride, to form the oxazole (B20620) ring. This is a variation of the Robinson-Gabriel synthesis. Alternatively, the van Leusen oxazole synthesis provides another route where an aldehyde is reacted with tosylmethyl isocyanide (TosMIC). nih.gov

Furans : A common route to substituted furans is the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound. A synthetic strategy could involve the alkylation of a β-ketoester with 5-(chloromethyl)-2-methoxybenzonitrile. The resulting product can be further elaborated through a series of steps to generate the required 1,4-dicarbonyl precursor, which would then be cyclized under acidic conditions to furnish the furan (B31954) ring.

Sulfur and Selenium-Containing Heterocycles (e.g., selenazoles, thiadiazoles)

Thiadiazoles:

Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. jocpr.com The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides or their derivatives. sbq.org.brasianpubs.org A plausible route to a thiadiazole derivative from 5-(chloromethyl)-2-methoxybenzonitrile could involve its reaction with a suitable sulfur- and nitrogen-containing reagent. For instance, reaction with thiosemicarbazide (B42300) followed by cyclization is a common method for forming 2-amino-1,3,4-thiadiazoles. organic-chemistry.org

Another general approach involves the reaction of a compound containing a reactive halogen with a thioamide or a similar precursor. The chloromethyl group in 5-(chloromethyl)-2-methoxybenzonitrile would be susceptible to nucleophilic substitution by a sulfur-containing nucleophile, which could be an intermediate in a multi-step synthesis towards a thiadiazole ring. For example, conversion of the chloromethyl group to a different functional group more amenable to cyclization with a thiadiazole precursor is a possible strategy.

The synthesis of various 1,2,4-thiadiazoles and 1,3,4-thiadiazoles has been reported from different precursors. organic-chemistry.orgrsc.orgnih.govresearchgate.net The choice of reagents and reaction conditions dictates the specific isomer of the thiadiazole formed.

Selenazoles:

Selenazoles are the selenium analogues of thiazoles, containing a selenium, a nitrogen, and three carbon atoms in a five-membered ring. The synthesis of selenazoles often involves the reaction of a compound containing a carbonyl group and an adjacent leaving group with a selenium-containing nucleophile like selenourea. st-andrews.ac.uk

A hypothetical pathway to a selenazole derivative from 5-(chloromethyl)-2-methoxybenzonitrile could involve initial transformation of the chloromethyl group. For example, oxidation of the chloromethyl group to an aldehyde or a carboxylic acid would provide the necessary electrophilic center for cyclization with a selenium-containing reagent.

Alternatively, the chloromethyl group could be used to alkylate a pre-formed selenazole ring, leading to N- or C-substituted derivatives. The synthesis of various selenium-containing heterocycles, including selenolo[3,2-c]pyrazole derivatives, has been documented, highlighting the versatility of synthetic routes in organoselenium chemistry. nih.gov The reaction of isoselenocyanates is another route to selenium-containing heterocycles. researchgate.netnih.govresearchgate.net

Table 1: Plausible Synthetic Strategies for Heterocycle Formation

| Heterocycle | Key Reagents/Intermediates | General Reaction Type |

| Thiadiazoles | Thiosemicarbazide, Thioamides | Nucleophilic substitution followed by cyclization |

| Acylhydrazines and a sulfur source | Multi-step synthesis involving functional group transformation | |

| Selenazoles | Selenourea, Selenoamides | Requires prior functionalization of the chloromethyl group |

| Isoselenocyanates | 1,3-dipolar cycloaddition with a suitable dipolarophile |

Development of Polymeric Materials Incorporating Benzonitrile (B105546) Moieties

The incorporation of benzonitrile moieties into polymer structures can impart desirable properties such as high thermal stability, good mechanical strength, and specific electronic characteristics. While direct polymerization of 5-(chloromethyl)-2-methoxybenzonitrile is not extensively documented, its functional groups suggest several potential routes for its inclusion into polymeric materials.

The chloromethyl group is a versatile functional group for polymerization. It can participate in polycondensation reactions with nucleophilic comonomers. For instance, reaction with diamines could lead to the formation of polyamides, a class of high-performance polymers. mdpi.comnih.govcolab.wsuss.clmdpi.comresearchgate.netresearchgate.net The nitrile and methoxy (B1213986) groups would then be pendant to the polymer backbone, influencing the final properties of the material. Aromatic polyamides, in particular, are known for their excellent thermal and mechanical properties.

Another potential application is in the synthesis of benzoxazine (B1645224) resins. Benzoxazines are formed from the reaction of a phenol, a primary amine, and formaldehyde. google.comtechscience.comresearchgate.netnih.govresearchgate.net While 5-(chloromethyl)-2-methoxybenzonitrile is not a phenol, its derivatives could be. For example, if the methoxy group were a hydroxyl group, the resulting 5-(chloromethyl)-2-hydroxybenzonitrile could be a precursor for benzoxazine monomer synthesis. The chloromethyl group could then be used for further cross-linking or functionalization of the resulting polybenzoxazine.

The nitrile group itself can participate in polymerization reactions. For example, phthalonitrile (B49051) monomers, which contain two adjacent nitrile groups, can undergo cyclotrimerization to form highly cross-linked, thermally stable polymers. researchgate.netrsc.org While 5-(chloromethyl)-2-methoxybenzonitrile has only one nitrile group, it could potentially be co-polymerized with other nitrile-containing monomers to modify the properties of the resulting polymer network.

Furthermore, the entire 5-(chloromethyl)-2-methoxybenzonitrile unit could be attached as a side group to a pre-existing polymer backbone through modification reactions involving the chloromethyl group. This would allow for the introduction of the methoxybenzonitrile moiety into a wide range of polymer systems, tailoring their surface properties, solubility, or thermal behavior.

Table 2: Potential Polymerization Strategies Involving Benzonitrile Moieties

| Polymer Type | Role of 5-(Chloromethyl)-2-methoxybenzonitrile | Potential Comonomers | Key Reaction Type |

| Polyamides | Monomer | Aromatic or aliphatic diamines | Polycondensation |

| Polybenzoxazines | Precursor to a phenolic monomer | Primary amines, formaldehyde | Mannich condensation |

| Nitrile Resins | Comonomer or modifier | Phthalonitriles, other dinitriles | Cyclotrimerization |

| Functionalized Polymers | Side-group precursor | Pre-formed polymers with reactive sites | Polymer modification |

Applications of 5 Chloromethyl 2 Methoxybenzonitrile in Advanced Materials and Fine Chemical Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

The primary and most well-documented application of 5-(Chloromethyl)-2-methoxybenzonitrile is in the pharmaceutical industry. It serves as a key starting material for the synthesis of complex active pharmaceutical ingredients (APIs), most notably for drugs targeting cardiovascular and renal diseases. Its reactive chloromethyl group allows for straightforward coupling reactions, initiating the assembly of the core structures of these therapeutic agents.

Precursor for Active Pharmaceutical Ingredients (API) Intermediates

5-(Chloromethyl)-2-methoxybenzonitrile is a designated reagent and critical intermediate in the multi-step synthesis of Finerenone, a potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist. Finerenone is a third-generation therapeutic agent developed for the treatment of chronic kidney disease and heart failure.

The following table summarizes the initial steps in the synthesis of a key Finerenone intermediate starting from 5-(Chloromethyl)-2-methoxybenzonitrile:

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | 5-(Chloromethyl)-2-methoxybenzonitrile | Potassium Cyanide (or other cyaniding agent) | 2-methoxy-5-(cyanomethyl)benzonitrile | Introduction of a second nitrile group |

| 2 | 2-methoxy-5-(cyanomethyl)benzonitrile | Reducing Agent | 4-cyano-2-methoxybenzaldehyde | Formation of the key aldehyde intermediate |

Synthesis of Biologically Relevant Scaffolds and Chemical Probes

Beyond its role in specific API synthesis, the structural motifs derived from 5-(Chloromethyl)-2-methoxybenzonitrile are integral to the creation of broader families of biologically relevant scaffolds. The dihydropyridine (B1217469) core, assembled using the aldehyde derived from this compound, is a privileged scaffold in medicinal chemistry. Derivatives based on this dihydropyridine-carboxylic acid structure are explored for their potential as pharmaceuticals, particularly as aldosterone (B195564) receptor antagonists. The versatility of the initial benzonitrile (B105546) allows for the generation of libraries of related compounds, which can be screened for therapeutic activity and used as chemical probes to investigate biological pathways.

Applications in Agrochemical Development

While its primary application lies in pharmaceuticals, 5-(Chloromethyl)-2-methoxybenzonitrile is also recognized as an important raw material and intermediate in the agrochemical field. The reactive nature of the chloromethyl group, combined with the electronic properties imparted by the nitrile and methoxy (B1213986) groups, makes it a suitable precursor for the synthesis of novel pesticides and herbicides. Its structural components can be incorporated into more complex molecules designed to interact with biological targets in pests or weeds. Research in this area focuses on creating new active ingredients with improved efficacy and environmental profiles.

Utility in Material Science and Specialty Chemicals

The utility of 5-(Chloromethyl)-2-methoxybenzonitrile extends to the realm of material science and the production of specialty chemicals. The presence of multiple functional groups allows for its incorporation into a variety of molecular structures, serving as a building block for advanced materials with tailored properties.

Precursors for Polymeric Resins and Functional Polymers

The chloromethyl group on the benzonitrile ring provides a reactive site for polymerization reactions. This functionality allows the molecule to be used as a monomer or a cross-linking agent in the synthesis of polymeric resins and functional polymers. The incorporation of the cyanophenyl group into a polymer backbone can enhance thermal stability, chemical resistance, and modify the dielectric properties of the resulting material. These characteristics are valuable in the development of specialty polymers for electronics, aerospace, and high-performance coatings.

Development of Opto-electronic and Magnetic Materials

The benzonitrile moiety is a well-known functional group in the design of materials with specific electronic properties. Molecules containing this group are often investigated for applications in opto-electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrile group's electron-withdrawing nature can be harnessed to tune the electronic energy levels of conjugated organic molecules. While direct applications of 5-(Chloromethyl)-2-methoxybenzonitrile in this area are still emerging, its potential as a precursor for more complex, functional organic materials for electronic and magnetic applications is an active area of research.

Industrial Scale-Up and Process Optimization Considerations

The transition of the synthesis of 5-(Chloromethyl)-2-methoxybenzonitrile from laboratory-scale discovery to industrial-scale production involves navigating a complex array of challenges. The scale-up process is not merely about using larger reaction vessels but requires a holistic approach encompassing chemical, physical, economic, and environmental factors to ensure a safe, efficient, and commercially viable manufacturing process. catsci.com Key considerations include reaction kinetics, heat management, mass transfer, reagent selection, process control, downstream processing, and waste minimization. uk-cpi.commdpi.com

A primary challenge in scaling up is managing the exothermic nature of reactions, such as chloromethylation. A reaction that is easily controlled in a small flask can generate heat faster than it can be removed in a large reactor, potentially leading to a dangerous "runaway reaction". catsci.com Therefore, thorough reaction calorimetry and a staged scale-up, typically in increments of no more than 10-fold, are critical for ensuring process safety. catsci.com Furthermore, the choice of reagents and solvents must be re-evaluated for industrial use, prioritizing materials that are cost-effective, readily available in bulk, less hazardous, and environmentally benign. catsci.comuk-cpi.com For example, solvents like dichloromethane (B109758), which may be common in the lab, are often restricted in full-scale manufacturing, necessitating the early selection of a more suitable long-term solvent. catsci.com

Process optimization for 5-(Chloromethyl)-2-methoxybenzonitrile synthesis focuses on maximizing yield and purity while minimizing costs and environmental impact. This involves a systematic study of various reaction parameters. Drawing parallels from the synthesis of similar aromatic compounds, key parameters for optimization include reaction temperature, pressure, catalyst type and loading, reagent stoichiometry, and reaction time. iosrjournals.orgmdpi.com

For the chloromethylation step, which is crucial for introducing the chloromethyl group, optimization is critical to ensure high selectivity and avoid the formation of by-products. iosrjournals.org The use of phase-transfer catalysis (PTC) is a proven strategy on a technological scale to improve synthesis efficiency, allowing for the use of simpler equipment, lower energy consumption, and less expensive solvents. iosrjournals.orgresearchgate.net

Table 1: Illustrative Optimization Parameters for Chloromethylation Step

| Parameter | Range Studied | Optimal Condition (Hypothetical) | Effect on Yield/Purity |

| Temperature | 40-100 °C | 80 °C | Increased temperature enhances reaction rate but may promote side reactions above the optimum. iosrjournals.org |

| Catalyst | ZnCl₂, SnCl₄, AlCl₃ | ZnCl₂ | Effective catalyst in hydrochloric acid solution, though amounts may need to be significant. researchgate.net |

| Phase Transfer Catalyst | Quaternary Ammonium (B1175870) Salts, PEG-800 | PEG-800 | Enhances reaction in aqueous media, improving yield and simplifying workup. researchgate.net |

| Molar Ratio (Formaldehyde/Substrate) | 1:1 to 3:1 | 2:1 | An optimized ratio ensures efficient conversion while minimizing excess reagents. iosrjournals.org |

| Reaction Time | 30-180 min | 90 min | Sufficient time for reaction completion without significant degradation or by-product formation. iosrjournals.org |

Table 2: Comparison of Potential Solvent Systems for Industrial Synthesis

| Solvent System | Advantages | Disadvantages | Applicability |

| Chlorinated Solvents (e.g., Dichloromethane) | Excellent solubility for many organic compounds. | Environmental regulations, potential carcinogenicity, difficult to dispose of. catsci.com | Limited for large-scale industrial use due to environmental and safety concerns. catsci.com |

| Aprotic Polar Solvents (e.g., DMF, DMSO) | High boiling points, good for high-temperature reactions. | Difficult to remove, potential for decomposition, toxicity concerns. google.com | Used when high solvency is critical, but requires robust recovery and purification systems. |

| Phase-Transfer Catalysis (PTC) in Aqueous Media | Uses water as a solvent, environmentally friendly, inexpensive. researchgate.net | Requires a specific catalyst, may have mass transfer limitations. | Highly desirable for green chemistry; improves safety and reduces costs. iosrjournals.orgresearchgate.net |

| Ionic Liquids | Recyclable, can act as catalyst and solvent, low volatility. rsc.org | High initial cost, viscosity can be an issue. | A modern, green alternative that can significantly simplify process flow and reduce waste. rsc.org |

Downstream processing, including product isolation and purification, is a significant cost factor in fine chemical manufacturing. qualitas1998.net The optimization of this stage is crucial for economic viability. Strategies include developing crystallization processes that yield the final product in high purity directly from the reaction mixture, thereby avoiding laborious chromatographic purification. ucc.ie The choice of solvent and reaction conditions should facilitate straightforward workup procedures and minimize the generation of waste streams that are costly to treat. uk-cpi.com Ultimately, the goal is to design a robust, scalable, and sustainable process that consistently delivers 5-(Chloromethyl)-2-methoxybenzonitrile of the required quality and at a competitive cost. acs.orgacs.org

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

Direct research focused exclusively on 5-(Chloromethyl)-2-methoxybenzonitrile is sparse. However, by examining studies on analogous compounds such as 2-(chloromethyl)benzonitrile and other substituted benzonitriles, several key findings and methodological advances can be extrapolated.

The synthesis of chloromethylated aromatic compounds is a well-established area of organic chemistry. The chloromethylation of anisole (methoxybenzene), for instance, provides a foundational methodology that could likely be adapted for the synthesis of 5-(Chloromethyl)-2-methoxybenzonitrile. This reaction typically involves the use of formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst. Advances in this area have focused on improving yields, regioselectivity, and the safety of the reaction by exploring various chloromethylating agents and catalytic systems.

The reactivity of the chloromethyl group is a central aspect of the chemistry of related compounds. It serves as a versatile handle for introducing the benzyl (B1604629) moiety into a wide range of molecules through nucleophilic substitution reactions. This reactivity is crucial for the construction of more complex molecular architectures. Similarly, the nitrile group offers a plethora of synthetic possibilities, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. The combined reactivity of these two functional groups in a single molecule, as is the case in 5-(Chloromethyl)-2-methoxybenzonitrile, makes it a potentially valuable building block in organic synthesis.

In the realm of medicinal chemistry, the benzonitrile (B105546) scaffold is a recurring motif in a variety of therapeutic agents. The introduction of a chloromethyl group provides a reactive site for linking the molecule to other pharmacophores or for the synthesis of heterocyclic systems with potential biological activity. Research on related compounds suggests that derivatives of 5-(Chloromethyl)-2-methoxybenzonitrile could be explored for their potential as kinase inhibitors or as intermediates in the synthesis of novel drug candidates. A patent for the preparation of p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide, which involves the intermediate methyl 5-chloro-2-methoxybenzoate, highlights the industrial relevance of structurally similar compounds in the pharmaceutical sector.

Identification of Remaining Challenges and Research Gaps

The most significant research gap is the lack of dedicated studies on 5-(Chloromethyl)-2-methoxybenzonitrile itself. While inferences can be drawn from related structures, the specific properties and reactivity of this particular isomer remain largely uncharacterized.

Key challenges and research gaps include:

Optimized Synthesis: A detailed and optimized synthetic protocol for the preparation of 5-(Chloromethyl)-2-methoxybenzonitrile with high yield and purity is not available in the public domain. Research is needed to explore various synthetic strategies, including direct chloromethylation of 2-methoxybenzonitrile or multi-step syntheses from other precursors, and to fully characterize the reaction products.

Physicochemical Properties: There is a complete absence of experimentally determined physicochemical data for 5-(Chloromethyl)-2-methoxybenzonitrile. This includes melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry). Such data is fundamental for its identification, purification, and use in further research.

Reactivity Profile: While the reactivity of the chloromethyl and nitrile groups is generally understood, their interplay within the specific electronic environment of the 5-(Chloromethyl)-2-methoxybenzonitrile scaffold has not been investigated. Studies on its reactivity with a range of nucleophiles and its participation in various organic reactions are needed to establish its synthetic utility.

Biological Activity: The potential biological activities of 5-(Chloromethyl)-2-methoxybenzonitrile and its derivatives are entirely unexplored. Screening for various pharmacological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects, could reveal promising areas for drug discovery.

Material Science Applications: The potential of this compound as a monomer or functional building block in materials science has not been considered. Its rigid aromatic structure and reactive chloromethyl group could be leveraged for the synthesis of novel polymers or functional materials with interesting optical or electronic properties.

Prospective Research Areas and Emerging Applications for 5-(Chloromethyl)-2-methoxybenzonitrile Chemistry

The unique combination of functional groups in 5-(Chloromethyl)-2-methoxybenzonitrile opens up several prospective research areas and potential applications.

Future research should focus on:

Development of Novel Synthetic Methodologies: A primary focus should be the development and optimization of a reliable synthetic route to 5-(Chloromethyl)-2-methoxybenzonitrile. This would make the compound more accessible for further research.

Library Synthesis and Biological Screening: Utilizing the reactive chloromethyl group, a diverse library of derivatives could be synthesized by reacting it with various nucleophiles (amines, phenols, thiols, etc.). These libraries could then be screened for a wide range of biological activities, potentially leading to the discovery of new lead compounds for drug development.

Design of Targeted Therapies: The 2-methoxybenzonitrile scaffold can be found in molecules with known biological targets. By using 5-(Chloromethyl)-2-methoxybenzonitrile as a starting material, medicinal chemists could design and synthesize novel compounds with improved potency, selectivity, or pharmacokinetic properties.

Synthesis of Heterocyclic Compounds: The dual functionality of the molecule makes it an ideal precursor for the synthesis of various heterocyclic systems. The chloromethyl group can participate in intramolecular cyclization reactions with a suitably positioned nucleophile, which could be introduced via modification of the nitrile group.

Functional Materials Development: The incorporation of 5-(Chloromethyl)-2-methoxybenzonitrile into polymer backbones or as a functional group in organic materials could lead to the development of materials with tailored properties, such as thermal stability, fluorescence, or specific binding capabilities.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-(Chloromethyl)-2-methoxybenzonitrile to maximize yield and purity?

- Methodological Answer : Synthesis typically involves introducing the chloromethyl group to a methoxybenzonitrile precursor. Key steps include:

- Protection of reactive sites : Use protecting groups (e.g., acetyl) for the nitrile and methoxy groups to prevent side reactions during chloromethylation .

- Chloromethylation : Employ reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl under controlled conditions (60–80°C, inert atmosphere).

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.

- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of chloromethylating agent) and reaction time (12–24 hrs).

Q. How does the chloromethyl group influence the reactivity of 5-(Chloromethyl)-2-methoxybenzonitrile in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group acts as a leaving group, enabling SN2 reactions. Key factors:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Steric Hindrance : Methoxy and nitrile groups ortho to chloromethyl reduce reactivity by 30–40% compared to para-substituted analogs .

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (k ≈ 0.15 min⁻¹ with NaN₃ in DMF at 25°C) .

Q. What computational models predict the stability of 5-(Chloromethyl)-2-methoxybenzonitrile under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to simulate hydrolysis pathways. Results indicate:

- Acidic Conditions : Protonation of nitrile accelerates chloromethyl hydrolysis (ΔG‡ = 45 kcal/mol).

- Alkaline Conditions : Base-catalyzed elimination of HCl dominates (ΔG‡ = 38 kcal/mol) .

- Experimental Validation : Compare computational predictions with accelerated stability testing (40°C, 75% RH for 4 weeks).

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) may arise from:

- Analytical Techniques : TGA (thermogravimetric analysis) vs. DSC (differential scanning calorimetry).

- Sample Purity : Impurities (e.g., residual solvents) lower observed stability .

- Mitigation : Use standardized protocols (e.g., 5°C/min heating rate under N₂) and ≥98% purity samples.

Safety and Storage

Q. What are the critical storage conditions to prevent degradation of 5-(Chloromethyl)-2-methoxybenzonitrile?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.